Alcaloidi loline e derivati

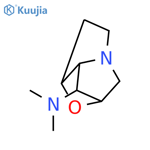

Loline alkaloids and their derivatives represent a diverse group of nitrogen-containing compounds found in various species of *Elytrigia* (formerly *Agropyron*) and related grasses. These alkaloids are known for their potent biological activities, including effects on the central nervous system. They exhibit a range of pharmacological properties such as anticonvulsant, analgesic, and neuroprotective actions. The primary loline alkaloid, loline itself, is characterized by its structural features that include a pyrrolizidine ring fused to an indole nucleus, giving it unique biological properties.

Structurally, loline derivatives can vary significantly, ranging from simple modifications of the nitrogen atoms to complex ring systems incorporating additional functional groups. These variations not only enhance their chemical diversity but also broaden their potential applications in medicinal chemistry and pharmacology. Research into these compounds is ongoing, with a focus on developing new therapeutic agents for conditions such as epilepsy, pain management, and neurodegenerative disorders.

The extraction and isolation of loline alkaloids from grasses pose significant challenges due to their low concentrations and structural complexity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their identification and characterization. The development of methods to efficiently produce these compounds in the laboratory is an area of active research, aiming to facilitate their use in drug discovery and clinical applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

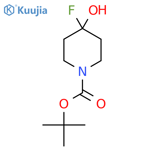

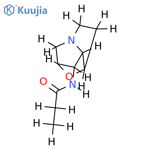

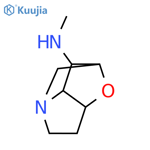

|

(2R)-(3at,6at)-hexahydro-2r,4c-methano-furo[3,2-b]pyrrol-3c-ylamine | 4839-19-4 | C7H12N2O |

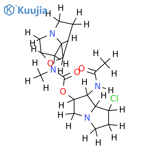

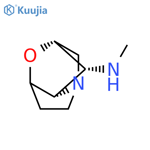

|

Corticasin | 32639-10-4 | C10H16N2O2 |

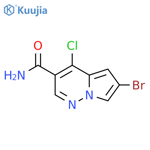

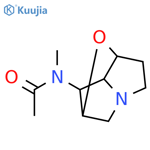

|

((2R)-(3at,6at)-hexahydro-2r,4c-methano-furo[3,2-b]pyrrol-3c-yl)-methyl-carbamic acid (7aS)-1c-acetylamino-7xi-chloro-(7ar)-hexahydro-pyrrolizin-2t-yl ester | 60092-32-2 | C18H27ClN4O4 |

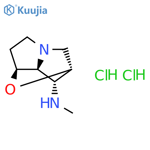

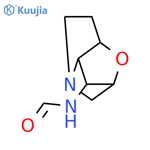

|

(+)-Loline Dihydrochloride | 25161-92-6 | C8H16Cl2N2O |

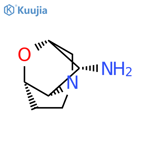

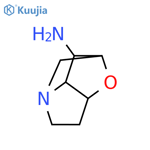

|

N-Demethylloine | 1401-58-7 | C7H12N2O |

|

N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | 1351-62-8 | C8H14N2O |

|

2,4-Methano-4H-furo[3,2-b]pyrrol-3-amine,hexahydro-N-methyl-, (2R,3R,3aS,4S,6aS)- | 25161-91-5 | C8H14N2O |

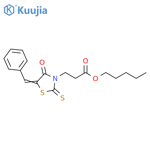

|

N-Acetylloline | 4914-36-7 | C10H16N2O2 |

|

N-Formylnorloline | 61391-10-4 | C8H12N2O2 |

|

(1S,6R,7R,7aS)-N,N-dimethylhexahydro-1H-1,6-epoxypyrrolizin-7-amine | 22143-50-6 | C9H16N2O |

Letteratura correlata

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

Fornitori consigliati

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati